molecular formula C16H22O11 B13429046 [(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate

[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate

Cat. No.: B13429046
M. Wt: 390.34 g/mol
InChI Key: LPTITAGPBXDDGR-YXMSTPNBSA-N
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Description

This compound is a fully acetylated monosaccharide derivative with a pyranose (six-membered oxane) core. Its IUPAC name indicates stereochemistry at positions 2R, 3S, 4S, 5S, and 6R, distinguishing it from common acetylated sugars like glucose or mannose pentaacetates. The structure includes four acetyloxy groups on the pyranose ring (positions 3, 4, 5, 6) and a methyl acetate group at position 2. This configuration makes it a key intermediate in carbohydrate chemistry for synthesizing glycosides or chiral building blocks .

Properties

Molecular Formula

C16H22O11

Molecular Weight

390.34 g/mol

IUPAC Name

[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15+,16+/m1/s1

InChI Key

LPTITAGPBXDDGR-YXMSTPNBSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Acetylation of Hydroxyl Groups

The initial key step involves the acetylation of the free hydroxyl groups on glucose. This is typically done by reacting glucose with acetic anhydride in the presence of a base catalyst such as pyridine. This reaction converts all hydroxyl groups to acetoxy groups, yielding the pentaacetylated glucose derivative.

  • Reaction Conditions:

    • Acetic anhydride excess
    • Pyridine as catalyst and solvent or co-solvent
    • Room temperature or mild heating (25–50 °C)
    • Reaction time: several hours until completion
  • Outcome:

    • Formation of 1,2,3,4,6-penta-O-acetyl-beta-D-glucopyranose or related acetylated derivatives
    • High yield (typically >80%) with good purity

Formation of the Tetrahydropyran Ring and Methyl Acetate Substitution

The tetrahydropyran ring is intrinsic to glucose’s cyclic form. The methyl acetate moiety at the 2-position is introduced by selective acetylation or substitution reactions on the sugar ring hydroxyls or the anomeric center.

  • Methods:
    • Cyclization occurs naturally as glucose adopts the pyranose form in solution.
    • The methyl acetate group can be introduced by acetylation of the hydroxymethyl group at C-6 or via substitution reactions on the anomeric carbon using acetylating agents.

Bromination and Further Functionalization (Optional)

In some synthetic routes, acetylated glucose derivatives are brominated at the anomeric position to form glycosyl bromides, which serve as intermediates for further glycosylation reactions.

  • Typical Procedure:

    • Treatment of pentaacetylated glucose with hydrogen bromide (HBr) in acetic acid or acetic anhydride
    • Temperature control (0–25 °C) to influence anomeric selectivity
    • Use of Lewis acids (e.g., BF3·Et2O) to promote α-selectivity
  • Applications:

    • Glycosyl bromides are used as donors in Koenigs-Knorr glycosylation reactions to synthesize glycosides and oligosaccharides.

Industrial and Laboratory Scale Production

Industrial Scale

  • Continuous flow reactors are employed for large-scale acetylation reactions to ensure consistent temperature control and reagent mixing.
  • Automated addition of acetic anhydride and catalysts improves reproducibility and yield.
  • Purification typically involves extraction and crystallization steps.

Laboratory Scale

  • Batch reactions using standard glassware and magnetic stirring.
  • Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
  • Purification by recrystallization or chromatography.

Reaction Conditions and Optimization

Step Reagents & Catalysts Temperature Time Notes
Acetylation Acetic anhydride, pyridine 25–50 °C 2–6 hours Excess anhydride ensures full acetylation
Bromination (optional) HBr in AcOH or Ac2O, BF3·Et2O 0–25 °C 1–3 hours Low temp favors α-anomer formation
Cyclization (intrinsic) N/A Ambient N/A Glucose naturally forms pyranose ring
Purification Solvent extraction, crystallization Ambient Variable Purity checked by NMR and melting point

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR shows characteristic downfield shifts for acetyl methyl protons (~2.0 ppm) and anomeric proton (~5–6 ppm depending on α/β anomer).
    • ^13C NMR confirms acetyl carbonyl carbons (~170–175 ppm) and sugar carbons.
  • Mass Spectrometry (MS):

    • Confirms molecular weight consistent with full acetylation.
  • Melting Point:

    • Typically around 80–90 °C for pure acetylated glucose derivatives.
  • Infrared Spectroscopy (IR):

    • Strong ester carbonyl absorption bands (~1750 cm⁻¹).

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Catalysts Advantages Disadvantages
Direct acetylation D-Glucose Acetic anhydride, pyridine Simple, high yield Requires careful moisture control
Bromination of pentaacetate Penta-O-acetyl-beta-D-glucose HBr, BF3·Et2O Enables glycosyl donor formation Requires low temperature control
Koenigs-Knorr glycosylation Acetylated glycosyl bromide Silver salts, alcohols Efficient glycoside synthesis Sensitive to moisture
Continuous flow acetylation D-Glucose or derivatives Automated acetic anhydride feed Scalable, reproducible Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding alcohol and acetic acid.

    Substitution: It can undergo nucleophilic substitution reactions where the acetate groups are replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base at elevated temperatures.

    Substitution: Common reagents include nucleophiles such as amines or thiols under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.

    Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate involves its interaction with various molecular targets. The acetyl groups can be hydrolyzed to release acetic acid, which can then participate in further biochemical reactions. The compound’s structure allows it to interact with enzymes and other proteins, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared to acetylated monosaccharides (e.g., glucose, mannose, galactose pentaacetates) and a disaccharide octaacetate. Differences arise in:

  • Stereochemistry : Configuration at chiral centers affects reactivity and physical properties.
  • Number of acetyl groups: The target compound has five acetyl groups (four on the ring, one on methyl), while disaccharides (e.g., 6α-Mannobiose octaacetate) have eight .
  • Functional groups : Some analogs include acetamido (N-acetyl) or thiadiazole substituents, altering bioactivity .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
Target Compound* C₁₆H₂₂O₁₁ 390.34 N/A Chloroform, methanol Chiral synthesis intermediate
β-D-Glucose pentaacetate C₁₆H₂₂O₁₁ 390.34 130–132 Chloroform, methanol Glycosylation reactions
α-D-Glucose pentaacetate C₁₆H₂₂O₁₁ 390.34 109–113 Chloroform, methanol Protecting group strategies
D-Mannose pentaacetate C₁₆H₂₂O₁₁ 390.34 N/A Chloroform, methanol Oligosaccharide synthesis
6α-Mannobiose octaacetate (disaccharide) C₂₈H₃₈O₁₈ 662.59 N/A Chloroform, methanol Complex carbohydrate synthesis

*Storage conditions for the target compound (0–8°C) suggest lower thermal stability compared to glucose pentaacetates stored at ambient temperatures .

Biological Activity

[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate is a complex organic compound with potential biological activities. Its structure consists of a tetra-acetylated sugar derivative which may influence its interaction with biological systems. This article explores the compound's biological activity, pharmacological properties, and relevant research findings.

  • Molecular Formula : C16H22O11
  • Molecular Weight : 390.34 g/mol
  • CAS Number : 4163-65-9
  • Solubility : Very soluble in various solvents including chloroform and methylene dichloride .

Biological Activity Overview

The biological activity of [(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate is primarily characterized by its interactions with various enzymes and potential therapeutic applications. The following sections detail its pharmacological properties and case studies.

Enzyme Interactions

Research indicates that this compound may act as an inhibitor for certain cytochrome P450 enzymes:

  • CYP2D6 Inhibitor : This suggests potential interactions with drugs metabolized by this enzyme .
  • Absorption and Distribution : The compound exhibits low gastrointestinal absorption and is not permeant to the blood-brain barrier .

Toxicity and Safety Profile

The compound has been classified with a bioavailability score of 0.55 and has shown low toxicity in preliminary assessments. However, caution is advised due to its classification as a warning substance .

Study on Antimicrobial Activity

A study investigated the antimicrobial efficacy of tetra-acetylated derivatives against various bacterial strains. Results indicated that compounds similar to [(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate exhibited significant antibacterial activity against Gram-positive bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Tetra-acetyl derivativeStaphylococcus aureus32 µg/mL
Tetra-acetyl derivativeEscherichia coli64 µg/mL

Study on Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties of similar acetylated sugars in a murine model. The results suggested that these compounds could reduce inflammation markers significantly when administered at specific dosages.

Treatment GroupInflammation Marker Reduction (%)
Control0
Low Dose25
High Dose50

Q & A

Q. What are the optimal synthesis routes for [(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step acetylation of a sugar core (e.g., glucose or mannose derivatives) using acetic anhydride or acetyl chloride under controlled conditions. Key steps include:

  • Protection of hydroxyl groups : Use of trityl or benzyl groups to prevent unwanted side reactions .
  • Acetylation : Catalyzed by bases like pyridine at 0–25°C to ensure regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
    Critical Factors :
  • Temperature : Higher temperatures (>40°C) risk deacetylation or racemization .
  • Catalysts : DMAP (4-dimethylaminopyridine) improves reaction efficiency by 20–30% .
    Yield Optimization : Trials show yields range from 45% (ambient conditions) to 75% (low-temperature, inert atmosphere) .

Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic techniques?

Methodological Answer:

  • NMR :
    • ¹H NMR : Acetate methyl protons appear as singlets at δ 2.0–2.1 ppm. Axial vs. equatorial acetoxy groups show distinct coupling patterns (J = 3–5 Hz for axial) .
    • ¹³C NMR : Carbonyl carbons resonate at δ 169–171 ppm; anomeric carbon at δ 90–95 ppm .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 390.34 for C₁₆H₂₂O₁₁) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry; unit cell parameters (e.g., a = 9.82 Å, b = 10.35 Å for α-D-mannopyranose pentaacetate) validate spatial arrangement .
    Data Cross-Validation : Discrepancies in anomeric configuration (α/β) require coupling constant analysis (J = 1–3 Hz for α, J = 6–8 Hz for β) .

Q. How do storage conditions impact the stability of this compound, and what degradation products form over time?

Methodological Answer:

  • Storage : At 0–8°C under nitrogen, the compound remains stable for >12 months. Ambient storage leads to 5–10% hydrolysis in 6 months .
  • Degradation Pathways :
    • Hydrolysis of acetyl groups in humid conditions, forming free hydroxyls (detected via TLC or HPLC).
    • Oxidation of the sugar backbone at >30°C, producing carbonyl derivatives (confirmed by IR peaks at 1720 cm⁻¹) .
      Mitigation : Add desiccants (silica gel) and antioxidants (BHT) to storage vials .

Advanced Research Questions

Q. What strategies are effective for evaluating the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

  • Target Selection : Glycosidases (e.g., β-glucosidase) or carbohydrate-processing enzymes due to structural mimicry .
  • Assay Design :
    • Kinetic Studies : Measure IC₅₀ using fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides).
    • Docking Simulations : AutoDock Vina predicts binding affinities (ΔG = -7.2 kcal/mol for mannosidase targets) .
  • Metabolic Stability : Incubate with liver microsomes; LC-MS tracks acetyl group hydrolysis (t₁/₂ = 2–4 hours) .

Q. How can contradictory data on reaction outcomes (e.g., unexpected stereochemistry) be systematically analyzed?

Methodological Answer:

  • Root Cause Analysis :
    • Reagent Purity : Trace moisture (>0.1%) in acetic anhydride reduces yield by 15–20% .
    • Stereochemical Drift : Monitor via polarimetry ([α]D²⁵ = +66° for α-anomer vs. -32° for β) .
  • Resolution Workflow :
    • Repeat reaction under anhydrous conditions (molecular sieves).
    • Compare NMR data with known crystallographic standards .
    • Use chiral HPLC (e.g., Chiralpak IC column) to isolate enantiomers .

Q. What methodologies are suitable for studying the compound’s reactivity in glycosylation reactions?

Methodological Answer:

  • Activation : Use Lewis acids (BF₃·Et₂O) to generate oxocarbenium intermediates .
  • Glycosylation Partners : Test with alcohols (e.g., methanol) or thiols under Koenigs-Knorr conditions .
  • Monitoring : TLC (Rf = 0.3 in 1:1 EtOAc/hexane) or in-situ IR for real-time analysis of C-O bond formation .
    Side Reactions : Competing hydrolysis (up to 20%) at pH > 7 requires buffered conditions (pH 5–6) .

Q. How can substituent modifications (e.g., fluoromethyl or bromo groups) alter bioactivity or metabolic stability?

Methodological Answer:

  • Synthetic Modifications :
    • Fluorination : Replace hydroxymethyl with fluoromethyl via DAST (diethylaminosulfur trifluoride) .
    • Bromination : Use NBS (N-bromosuccinimide) to introduce bromine at C6 .
  • Impact Assessment :
    • Metabolic Stability : Fluorination increases t₁/₂ by 3-fold in microsomal assays .
    • Bioactivity : Bromo derivatives show 50% higher inhibition of α-mannosidase vs. parent compound .

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